Sulbactam

Description

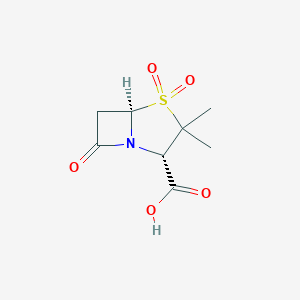

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKENQMMABCRJMK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023605 | |

| Record name | Sulbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68373-14-8 | |

| Record name | Sulbactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulbactam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulbactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulbactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TF6I2330 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Edged Sword: Sulbactam's Mechanism of Action Against Acinetobacter baumannii

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, largely due to its profound ability to acquire and express resistance determinants to multiple classes of antibiotics. Among the therapeutic options, the β-lactamase inhibitor sulbactam has garnered significant interest due to its intrinsic antibacterial activity against this opportunistic pathogen. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action against A. baumannii, detailing its primary cellular targets, the landscape of resistance mechanisms, and the quantitative measures of its efficacy. This document is intended to serve as a resource for researchers and professionals engaged in the study of antimicrobial resistance and the development of novel therapeutics against this critical threat.

Core Mechanism of Action: A Two-Pronged Attack

This compound's efficacy against Acinetobacter baumannii is not solely reliant on its function as a β-lactamase inhibitor; it possesses inherent bactericidal activity. This dual mechanism is central to its utility, particularly in an era of burgeoning multidrug resistance.

1.1. Primary Antibacterial Activity: Inhibition of Penicillin-Binding Proteins (PBPs)

The principal bactericidal effect of this compound against A. baumannii is achieved through the covalent inhibition of essential penicillin-binding proteins (PBPs), which are bacterial enzymes critical for the biosynthesis and remodeling of the peptidoglycan cell wall. By binding to the active site of these enzymes, this compound disrupts the structural integrity of the cell wall, leading to cell lysis and death.

Studies have consistently demonstrated that this compound exhibits a strong binding affinity for PBP1 and PBP3 in A. baumannii.[1][2][3] In contrast, its affinity for PBP2 is notably weaker.[2] The inhibition of PBP1 and PBP3 is considered the primary driver of its antibacterial activity.[1][2]

1.2. Secondary Activity: β-Lactamase Inhibition

Originally developed as a β-lactamase inhibitor, this compound is effective against many Ambler class A enzymes.[1][2] This activity protects co-administered β-lactam antibiotics from degradation. However, the β-lactamase profile of contemporary A. baumannii isolates is complex and often includes enzymes from classes C and D (such as OXA-type carbapenemases), which are poorly inhibited by this compound alone.[4] This limitation has driven the development of new combinations, such as this compound-durlobactam, where durlobactam (B607225) provides potent inhibition of class A, C, and D β-lactamases, thereby restoring this compound's activity.[5][6]

Quantitative Assessment of this compound's Activity

The in vitro activity of this compound against A. baumannii is quantified through several key metrics, including Minimum Inhibitory Concentrations (MICs) and the half-maximal inhibitory concentration (IC₅₀) for its PBP targets.

Table 1: In Vitro Activity of this compound and this compound Combinations against Acinetobacter baumannii

| Agent/Combination | Isolate Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| This compound | All isolates (Global, 2016-2017) | 8 | 64 | [5] |

| This compound | Carbapenem-Resistant (CRAB) | 16 | 64 | [5] |

| This compound | Chinese isolates (2018) | 32 | 64 | [7] |

| This compound-Durlobactam | All isolates (Global) | 0.25 - 4 | 1 - 8 | [1] |

| This compound-Durlobactam | Carbapenem-Resistant (CRAB) | - | 2 | [5] |

| Cefoperazone-Sulbactam (1:1) | MDR isolates | 24 | 96 | [8] |

| Cefoperazone-Sulbactam (1:1) | Non-MDR isolates | ≤2 | ≤2 | [8] |

Table 2: Binding Affinity of this compound for Acinetobacter spp. Penicillin-Binding Proteins

| PBP Target | IC₅₀ (mg/L) | IC₅₀ (µM) | Reference(s) |

| PBP1b | 0.90 | 3.8 | [9] |

| PBP3 | 0.64 | 2.7 | [9] |

Mechanisms of Resistance to this compound

Resistance to this compound in A. baumannii is a multifactorial issue, arising from enzymatic degradation, target site modifications, and other cellular adaptations.

-

Enzymatic Degradation: The production of β-lactamases that can hydrolyze this compound is a primary resistance mechanism. This includes not only class A enzymes but also the highly prevalent class D OXA-type carbapenemases and class C Acinetobacter-derived cephalosporinases (ADCs).[4]

-

Target Modification: Spontaneous mutations in the ftsI gene, which encodes PBP3, can reduce this compound's binding affinity.[10] These mutations are often located near the active site of the enzyme.[1][10]

-

Efflux Pumps: Overexpression of resistance-nodulation-division (RND) family efflux pumps can actively extrude this compound from the bacterial cell, reducing its intracellular concentration.

-

Other Mutations: Low-level resistance has been associated with mutations in genes related to cell wall biosynthesis and stress responses.[2]

The frequency of spontaneous resistance to this compound, especially when combined with a potent β-lactamase inhibitor like ETX2514, is notably low, with reported frequencies ranging from 7.6 × 10⁻¹⁰ to <9.0 × 10⁻¹⁰ at 4x the MIC.[10][11]

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro assays used to characterize the interaction between this compound and A. baumannii.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: From an overnight culture of A. baumannii on an agar (B569324) plate, suspend several colonies in a sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[12]

-

Drug Dilution: Prepare serial two-fold dilutions of this compound (or this compound combinations) in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[13][14]

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35±1°C for 18±2 hours in ambient air.[12]

-

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[12][14]

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay measures the ability of this compound to compete with a fluorescent penicillin derivative for binding to PBPs.

Protocol:

-

Membrane Preparation: Grow A. baumannii to mid-log phase and harvest the cells. Lyse the cells (e.g., by sonication) and isolate the cell membranes, which contain the PBPs, via ultracentrifugation.[15]

-

Competition Reaction: Incubate a fixed amount of the membrane preparation with varying concentrations of this compound for a set period (e.g., 30 minutes) to allow for binding to the PBPs.

-

Fluorescent Labeling: Add a fluorescent penicillin derivative, such as Bocillin FL, to the mixture and incubate for a shorter period (e.g., 10 minutes).[16] Bocillin FL will bind to any PBPs not already occupied by this compound.

-

SDS-PAGE: Stop the reaction and separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs in the gel using a UV transilluminator or fluorescence scanner.[15] The intensity of the fluorescent signal for each PBP band will be inversely proportional to the concentration of this compound.

-

IC₅₀ Determination: Quantify the band intensities and plot them against the this compound concentration to determine the IC₅₀ value—the concentration of this compound required to inhibit 50% of Bocillin FL binding.

β-Lactamase Inhibition Assay

This spectrophotometric assay quantifies the ability of this compound to inhibit β-lactamase activity using a chromogenic substrate.

Protocol:

-

Reagent Preparation: Prepare a solution of purified β-lactamase enzyme in an appropriate assay buffer (e.g., phosphate (B84403) buffer, pH 7.0). Prepare a stock solution of the chromogenic substrate Nitrocefin (typically in DMSO) and a working solution in the assay buffer.[17][18]

-

Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the β-lactamase enzyme with various concentrations of this compound for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.[19]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Nitrocefin working solution to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance at 486-490 nm over time using a microplate reader.[18][19][20] The hydrolysis of the yellow Nitrocefin substrate to its red product results in an increase in absorbance.

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each this compound concentration. The level of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the uninhibited enzyme control. This data can be used to calculate kinetic parameters such as Kᵢ.

Conclusion

This compound's mechanism of action against Acinetobacter baumannii is a compelling example of a dual-function antimicrobial agent. Its primary strength lies in the intrinsic bactericidal activity mediated by the inhibition of PBP1 and PBP3, a feature that distinguishes it from other classical β-lactamase inhibitors. While its efficacy can be compromised by the diverse array of β-lactamases produced by resistant strains and by modifications to its PBP targets, the low frequency of spontaneous resistance and the development of next-generation combination agents that protect this compound from degradation underscore its continued importance. A thorough understanding of these molecular interactions, supported by robust quantitative and methodological data, is crucial for optimizing its clinical use and for guiding the development of future therapies to combat the persistent threat of multidrug-resistant A. baumannii.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Mechanisms of this compound Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. contagionlive.com [contagionlive.com]

- 6. Activity of ampicillin-sulbactam, this compound-durlobactam, and comparators against Acinetobacter baumannii-calcoaceticus complex strains isolated from respiratory and bloodstream sources: results from ACNBio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Enhances in vitro Activity of β-Lactam Antibiotics Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceasia.org [scienceasia.org]

- 9. A microbiological and structural analysis of the interplay between this compound/durlobactam and imipenem against penicillin-binding proteins (PBPs) of Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frequency and Mechanism of Spontaneous Resistance to this compound Combined with the Novel β-Lactamase Inhibitor ETX2514 in Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frequency and Mechanism of Spontaneous Resistance to this compound Combined with the Novel β-Lactamase Inhibitor ETX2514 in Clinical Isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ecdc.europa.eu [ecdc.europa.eu]

- 13. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 15. Analysis of penicillin-binding proteins (PBPs) in carbapenem resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. toku-e.com [toku-e.com]

- 18. nitrocefin.com [nitrocefin.com]

- 19. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Intrinsic Antibacterial Activity of Sulbactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the intrinsic antibacterial properties of Sulbactam. While primarily known as a β-lactamase inhibitor, this compound possesses inherent bactericidal activity against a select group of clinically important pathogens. This document details its mechanism of action, spectrum of activity, relevant quantitative data, and the experimental protocols used for its evaluation.

Introduction

This compound is a penicillanic acid sulfone derivative, structurally featuring a β-lactam ring.[1] It was developed primarily as an irreversible inhibitor of many plasmid-mediated and some chromosomal β-lactamases, designed to be co-administered with β-lactam antibiotics to protect them from enzymatic degradation.[1][2][3] However, independent of its inhibitory function, this compound exhibits clinically significant intrinsic antibacterial activity against a narrow spectrum of bacteria, most notably the multidrug-resistant pathogen Acinetobacter baumannii.[4][5][6][7] This activity is not reliant on a partner antibiotic and stems from its ability to interfere directly with bacterial cell wall synthesis.[8]

Mechanism of Intrinsic Antibacterial Action

The bactericidal effect of this compound is achieved through the inhibition of essential enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.

The mechanism proceeds as follows:

-

Target Binding: this compound covalently binds to the active site of specific PBPs. In Acinetobacter baumannii, it demonstrates a high binding affinity for PBP1 and PBP3.[5][8][9] It shows poor affinity for PBP2.[10][11]

-

Enzyme Inhibition: This binding inactivates the transpeptidase function of the PBPs.

-

Disruption of Cell Wall Synthesis: The inactivation of PBP1 and PBP3 prevents the cross-linking of peptidoglycan strands, a critical step for cell wall stability.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to bacterial cell death.[8]

Spectrum of Activity and Quantitative Data

This compound's intrinsic activity is most pronounced against Acinetobacter species.[4][12] It also shows moderate activity against Neisseria gonorrhoeae and Bacteroides fragilis.[6] The clinical utility of this compound as a standalone agent is primarily focused on infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB).

Minimum Inhibitory Concentrations (MICs)

The susceptibility of A. baumannii to this compound can vary significantly. The following table summarizes MIC data from various surveillance studies.

| Study / Region (Year) | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Global (2016-2017) | 1722 | Not Reported | 8 | 64 | [13] |

| North America (2016-2017) | Not Reported | Not Reported | 2 | 32 | [13] |

| China (2018) | 300 | Not Reported | 32 | 64 | [14] |

| Global (2018) | 929 | Not Reported | Not Reported | 64 | [15] |

| XDR* Isolates (Thailand) | 62 | ≤4 - 256 | 64 | 128 | [16] |

| MDR** Isolates (Saudi Arabia) | 54 | 16 - 256 | Not Reported | Not Reported | [17] |

| CRAB*** Isolates (Brazil) | 22 | 2.0 - 32.0 | Not Reported | Not Reported | [18][19] |

**Extensively Drug-Resistant, **Multidrug-Resistant, ***Carbapenem-Resistant A. baumannii

PBP Binding Affinity

The binding affinity of this compound to specific PBPs is the molecular basis of its intrinsic activity. The 50% inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit 50% of PBP activity.

| PBP Target (A. baumannii) | IC₅₀ (mg/L) | Reference |

| PBP1b | 0.90 | [11] |

| PBP2 | >100 (No affinity) | [11] |

| PBP3 | 0.64 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the intrinsic activity of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound, adapted from CLSI guidelines.

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.

-

Suspend the colonies in a sterile saline or broth solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

-

-

Drug Dilution:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of this compound in CAMHB across a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.25 to 128 mg/L).[19]

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Following incubation, examine the plate for visible bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

-

Protocol: PBP Binding Affinity via Bocillin FL Competition Assay

This protocol describes a common method to determine the binding affinity of this compound for specific PBPs.

-

Membrane Protein Preparation:

-

Culture the bacterial strain of interest (e.g., A. baumannii ATCC 17978) to mid-log phase.

-

Harvest cells via centrifugation.

-

Lyse the cells using sonication or a French press.

-

Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

-

Quantify the total protein concentration of the membrane preparation.

-

-

Competitive Binding Reaction:

-

Fluorescent Labeling:

-

Add a fixed concentration of a fluorescent penicillin analog, such as Bocillin FL, to each reaction tube.

-

Incubate for a further period (e.g., 10-30 minutes) to allow the Bocillin FL to bind to any PBPs not occupied by this compound.

-

-

Analysis:

-

Stop the reaction by adding Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent band for each PBP will decrease as the concentration of the competing this compound increases.

-

Quantify the band intensities to calculate the IC₅₀ value.

-

Conclusion

This compound possesses a distinct and clinically relevant intrinsic antibacterial activity, which is separate from its well-known role as a β-lactamase inhibitor. This activity is mediated by the targeted inhibition of PBP1 and PBP3, disrupting bacterial cell wall synthesis. Its potent activity against Acinetobacter baumannii has positioned it as a valuable therapeutic option for treating infections caused by this challenging multidrug-resistant pathogen. Understanding the mechanisms, spectrum, and quantitative metrics of this compound's intrinsic activity is essential for its optimal use in clinical settings and for the development of future antibacterial strategies. The recent development of new combinations, such as this compound-Durlobactam, which protects this compound from an even broader range of β-lactamases, further leverages and restores this critical intrinsic activity.[8][9][15]

References

- 1. What is the mechanism of this compound sodium? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 5. Molecular mechanisms of this compound antibacterial activity and resistance determinants in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of this compound Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. 2024 AST: this compound-Durlobactam | News | CLSI [clsi.org]

- 9. Molecular drivers of resistance to this compound-durlobactam in contemporary clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. journals.asm.org [journals.asm.org]

- 12. beta-Lactamase inhibition and in vitro activity of this compound and this compound/cefoperazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. contagionlive.com [contagionlive.com]

- 14. dovepress.com [dovepress.com]

- 15. 1254. In vitro activity of this compound-durlobactam against recent global clinical Acinetobacter baumannii-calcoaceticus complex isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro activity of this compound in combination with other antimicrobial agents against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scite.ai [scite.ai]

- 19. The minimal inhibitory concentration for this compound was not associated with the outcome of infections caused by carbapenem-resistant Acinetobacter sp. treated with ampicillin/sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

Sulbactam's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbactam, a β-lactamase inhibitor, is distinguished by its intrinsic antibacterial activity against a select group of bacteria, most notably the Acinetobacter baumannii-calcoaceticus complex. This activity stems from its ability to covalently bind to and inactivate essential penicillin-binding proteins (PBPs), enzymes critical for the synthesis and remodeling of the bacterial cell wall.[1][2][3] This technical guide provides an in-depth analysis of this compound's binding affinity to various PBPs across different bacterial species, details the experimental protocols used for these determinations, and illustrates the underlying mechanisms through logical diagrams.

Core Mechanism of Action

β-lactam antibiotics, including this compound, mimic the D-Ala-D-Ala moiety of the peptidoglycan precursors. This structural similarity allows them to act as suicide inhibitors of PBPs. The process involves the acylation of a serine residue within the active site of the PBP, forming a stable, covalent penicilloyl-enzyme intermediate. This irreversible inhibition disrupts the transpeptidation process, compromising the integrity of the bacterial cell wall, which can lead to cell lysis and death.[4]

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound to various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the PBP activity. This is often measured using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin FL.

Acinetobacter baumannii

This compound's most significant antibacterial activity is against A. baumannii, where it preferentially binds to PBP1 and PBP3.[1][5][6] Notably, it does not exhibit significant binding to PBP2 in this species.[5][6]

| PBP Target | IC50 (μg/mL) | IC50 (μM) | Reference |

| PBP1a | ~33 | ~141 | [7] |

| PBP1b | ~21 | ~90 | [7] |

| PBP3 | 0.64 - 4 | 2.7 - 17 | [7] |

Pseudomonas aeruginosa

In P. aeruginosa, this compound has been shown to primarily target PBP3.[8][9] However, detailed quantitative data on its binding affinity are limited in the reviewed literature. At a concentration of 4 mg/L, this compound showed modest binding to PBP3 in whole cells.[8]

| PBP Target | Binding Affinity | Reference |

| PBP3 | Binds, but quantitative IC50/Ki not consistently reported. | [8][9] |

Klebsiella pneumoniae

For K. pneumoniae, studies indicate that this compound targets PBP2 and PBP3.[5]

| PBP Target | IC50 (mg/L) | Reference |

| PBP2 | 1 | [10][11] |

| PBP3 | 128 | [10][11] |

Escherichia coli

Comprehensive quantitative data on the binding affinity of this compound to specific E. coli PBPs is not extensively detailed in the currently available literature.

Experimental Protocols: Competitive PBP Binding Assay

A widely used method to determine the binding affinity of this compound for PBPs is the in vitro competitive binding assay using a fluorescent penicillin analog, Bocillin FL.

Principle

This assay measures the ability of a test compound (this compound) to compete with Bocillin FL for binding to the active site of PBPs. The PBPs are incubated with varying concentrations of the test compound, and then a fixed concentration of Bocillin FL is added. The amount of fluorescent signal from Bocillin FL bound to the PBPs is inversely proportional to the binding affinity of the test compound.

Experimental Workflow

References

- 1. Molecular Mechanisms of this compound Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular drivers of resistance to this compound-durlobactam in contemporary clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin-binding proteins and the antibacterial effectiveness of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A microbiological and structural analysis of the interplay between this compound/durlobactam and imipenem against penicillin-binding proteins (PBPs) of Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. db.cngb.org [db.cngb.org]

The Genesis of a Guardian: An In-Depth Technical Guide to the History and Discovery of Sulbactam, a Pioneer β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history, discovery, and foundational science of Sulbactam, a pivotal molecule in the fight against bacterial resistance. As a potent β-lactamase inhibitor, this compound's introduction marked a significant advancement in antimicrobial therapy, revitalizing the efficacy of β-lactam antibiotics. This document provides a comprehensive overview of its mechanism of action, key experimental data, and the methodologies that underpinned its development.

A Historical Perspective: The Rise of Resistance and the Dawn of Inhibitors

The mid-20th century witnessed the dawn of the antibiotic era with the widespread use of penicillins. However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes capable of hydrolyzing the β-lactam ring, quickly threatened the efficacy of these life-saving drugs. This escalating crisis spurred a search for compounds that could neutralize these bacterial defenses.

This compound, a penicillanic acid sulfone, emerged from this research as a dedicated inhibitor of β-lactamases. Patented in 1977 and approved for medical use in 1986, it was designed not as a standalone antibiotic, but as a "guardian" to be co-administered with β-lactam antibiotics like ampicillin (B1664943). This combination, known as ampicillin/sulbactam, effectively restored the antibiotic's activity against many resistant bacterial strains.

Mechanism of Action: A "Suicide" Mission

This compound functions as a "suicide inhibitor," a class of irreversible enzyme inhibitors. Its structural similarity to penicillin allows it to be recognized by and bind to the active site of the β-lactamase enzyme. The initial binding is a reversible, competitive interaction. However, the chemical structure of this compound is engineered to undergo a series of rearrangements once in the active site. This process leads to the formation of a stable, covalent acyl-enzyme intermediate that is resistant to hydrolysis. This effectively inactivates the β-lactamase enzyme, preventing it from destroying the partner antibiotic. The antibiotic is then free to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.

Figure 1. Simplified pathway of this compound's action.

Quantitative Efficacy Data

The effectiveness of this compound is quantified through several key metrics, including its 50% inhibitory concentration (IC50) against various β-lactamases and the minimum inhibitory concentration (MIC) of its combination with β-lactam antibiotics against different bacterial strains.

Inhibitory Activity Against β-Lactamases (IC50)

The IC50 value represents the concentration of this compound required to inhibit 50% of the activity of a specific β-lactamase. Lower IC50 values indicate greater potency.

| β-Lactamase (Ambler Class) | Organism Source | This compound IC50 (µM) | Reference |

| TEM-1 (Class A) | Escherichia coli | 0.8 | |

| SHV-1 (Class A) | Klebsiella pneumoniae | 0.5 | |

| P99 (Class C) | Enterobacter cloacae | 1.2 | |

| OXA-2 (Class D) | Pseudomonas aeruginosa | 0.1 |

Note: IC50 values can vary depending on the experimental conditions.

In Vitro Susceptibility: Ampicillin-Sulbactam MIC Values

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The addition of this compound significantly reduces the MIC of ampicillin for many β-lactamase-producing bacteria.

| Bacterial Species | Condition | Ampicillin MIC (µg/mL) | Ampicillin-Sulbactam (2:1) MIC (µg/mL) |

| Staphylococcus aureus | β-lactamase positive | >128 | 2/1 - 8/4 |

| Escherichia coli | β-lactamase positive | >128 | 4/2 - 32/16 |

| Klebsiella pneumoniae | β-lactamase positive | >128 | 4/2 - 64/32 |

| Haemophilus influenzae | β-lactamase positive | 16 - 64 | 0.5/0.25 - 2/1 |

Data compiled from multiple sources, reflecting typical ranges.

Key Experimental Protocols

The development and validation of this compound relied on standardized and reproducible experimental protocols. Below are detailed methodologies for two of the most critical assays.

β-Lactamase Inhibition Assay (Spectrophotometric)

This assay measures the ability of an inhibitor to prevent the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin (B1678963).

Objective: To determine the IC50 of this compound against a specific β-lactamase.

Materials:

-

Purified β-lactamase enzyme

-

This compound stock solution

-

Nitrocefin solution (e.g., 100 µM in phosphate (B84403) buffer)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

96-well microtiter plate

-

Spectrophotometer capable of reading absorbance at 482-490 nm

Procedure:

-

Enzyme Preparation: Dilute the purified β-lactamase in phosphate buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over a defined period.

-

Inhibitor Dilution: Prepare a series of dilutions of this compound in phosphate buffer.

-

Assay Setup: In a 96-well plate, add a fixed volume of the diluted β-lactamase to wells containing the different concentrations of this compound. Include control wells with enzyme but no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Add a fixed volume of the nitrocefin solution to each well to initiate the hydrolysis reaction.

-

Absorbance Measurement: Immediately begin monitoring the change in absorbance at 482-490 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value from the resulting sigmoidal curve.

Figure 2. Workflow for β-lactamase inhibition assay.

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent, alone or in combination, that inhibits the visible growth of a bacterium.

Objective: To determine the MIC of ampicillin-sulbactam against a specific bacterial strain.

Materials:

-

Bacterial isolate

-

Mueller-Hinton Broth (MHB)

-

Ampicillin and this compound stock solutions

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (for automated reading)

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in MHB from an overnight culture.

-

Antibiotic Dilution: In a 96-well plate, prepare serial two-fold dilutions of ampicillin in MHB. To each well, add a fixed concentration of this compound (e.g., maintaining a 2:1 ratio of ampicillin to this compound). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well (except the sterility control).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of ampicillin-sulbactam that shows no visible turbidity (bacterial growth). This can be determined visually or by measuring the optical density using a plate reader.

In Vivo Efficacy: From the Bench to Preclinical Models

The promising in vitro activity of this compound was further validated in various animal models of infection, which were crucial for its progression to clinical trials.

Mouse Septicemia Model

A common model to assess the in vivo efficacy of antibiotics is the mouse septicemia model.

Objective: To evaluate the protective effect of ampicillin-sulbactam against a lethal systemic infection in mice.

Methodology:

-

Infection: Mice are infected intraperitoneally with a lethal dose of a β-lactamase-producing bacterial strain (e.g., S. aureus, E. coli, K. pneumoniae).

-

Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with ampicillin alone, this compound alone, or the ampicillin-sulbactam combination, typically administered subcutaneously or intraperitoneally. A control group receives a placebo.

-

Observation: The survival of the mice in each group is monitored over a period of several days.

-

Outcome Measure: The primary outcome is the 50% protective dose (PD50), which is the dose of the drug required to protect 50% of the animals from death. A significant reduction in the PD50 for the combination compared to the individual components demonstrates in vivo synergy.

Conclusion

The discovery and development of this compound represent a landmark in the ongoing battle against antibiotic resistance. By understanding its historical context, mechanism of action, and the key experimental data that supported its clinical use, researchers and drug development professionals can appreciate the foundational principles of β-lactamase inhibition. The methodologies outlined in this guide continue to be relevant in the evaluation of new antimicrobial agents and combination therapies. This compound's legacy as a "guardian" of β-lactam antibiotics underscores the importance of innovative strategies to preserve the effectiveness of our antimicrobial arsenal.

An In-depth Technical Guide to the Chemical Structure and Properties of Sulbactam

Abstract: This document provides a comprehensive technical overview of sulbactam, a crucial β-lactamase inhibitor used in combination with β-lactam antibiotics to combat bacterial resistance. It details the chemical structure, physicochemical properties, and mechanism of action of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this important pharmaceutical compound.

Chemical Identity and Structure

This compound is a synthetic penicillanic acid derivative where the sulfur atom is oxidized to a sulfone.[1] This structural modification is key to its potent activity as a β-lactamase inhibitor.[1][2] While it possesses a β-lactam ring similar to penicillin, its intrinsic antibacterial activity is weak against most pathogens; its primary role is to protect other β-lactam antibiotics from enzymatic degradation by bacterial β-lactamases.[3][4]

Chemical Identifiers

The fundamental chemical identifiers for this compound are summarized in the table below, providing a clear reference for its nomenclature and registration.

| Identifier | Value | Reference |

| IUPAC Name | (2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide | [5][6] |

| CAS Number | 68373-14-8 | [3][5] |

| Molecular Formula | C₈H₁₁NO₅S | [3][5] |

| SMILES | CC1(--INVALID-LINK--=O)CC2=O)C(=O)O)C | [5][7] |

| InChIKey | FKENQMMABCRJMK-RITPCOANSA-N | [5][7] |

| Synonyms | Penicillanic acid sulfone, Betamaze, CP-45899 | [3][8] |

Structural Classification

This compound's classification and therapeutic application are logically interconnected. It is a derivative of the core penicillin structure, functioning as an enzyme inhibitor, and is almost exclusively used as a synergist with β-lactam antibiotics.

References

- 1. This compound CAS#: 68373-14-8 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H11NO5S | CID 130313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound [drugfuture.com]

Sulbactam Derivatives: A Technical Guide to Their Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbactam, a penicillanic acid sulfone, is a well-established β-lactamase inhibitor that has played a crucial role in combating bacterial resistance to β-lactam antibiotics. While initially developed to protect β-lactam antibiotics from degradation by bacterial β-lactamases, this compound has demonstrated intrinsic antibacterial activity against certain pathogens, most notably Acinetobacter baumannii. This dual-action mechanism, coupled with its chemical tractability, has spurred the development of a range of this compound derivatives and combination therapies aimed at addressing the ever-growing threat of multidrug-resistant (MDR) bacteria. This technical guide provides an in-depth overview of this compound derivatives, their mechanisms of action, potential applications, and the experimental methodologies used in their evaluation.

Core Mechanism of Action

This compound and its derivatives exert their antibacterial effects through a two-pronged approach:

-

β-Lactamase Inhibition: this compound is a "suicide inhibitor" that irreversibly binds to the active site of many Ambler class A and some class C serine β-lactamases. This inactivation protects co-administered β-lactam antibiotics from enzymatic degradation, restoring their efficacy against otherwise resistant bacteria.

-

Penicillin-Binding Protein (PBP) Inhibition: this compound itself can act as a weak β-lactam antibiotic by binding to and inhibiting the activity of essential bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are crucial for the synthesis and maintenance of the bacterial cell wall. In Acinetobacter baumannii, this compound has been shown to primarily target PBP1 and PBP3. This intrinsic activity is a key factor in its effectiveness against this challenging pathogen.

Key this compound Derivatives and Their Applications

The development of this compound derivatives has largely focused on improving its pharmacokinetic properties and expanding its spectrum of activity against resistant pathogens.

This compound Prodrugs

To enhance oral bioavailability, several prodrugs of this compound have been developed. These modified molecules are converted to the active this compound entity in vivo.

-

Sultamicillin: A mutual prodrug that links ampicillin (B1664943) and this compound via a methylene (B1212753) group. Upon oral administration, it is hydrolyzed to release equimolar concentrations of both parent drugs.

-

This compound Pivoxil: A lipophilic double-ester prodrug of this compound that exhibits improved oral absorption.

Novel β-Lactamase Inhibitor Combinations

To counter the evolving landscape of β-lactamase-mediated resistance, this compound has been combined with novel β-lactamase inhibitors that possess a broader spectrum of activity.

-

This compound-Durlobactam: Durlobactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor with potent activity against Ambler class A, C, and D serine β-lactamases. This combination is particularly effective against carbapenem-resistant Acinetobacter baumannii (CRAB).

-

This compound-Avibactam: Avibactam, another DBO inhibitor, has been shown to restore the activity of this compound against many multidrug-resistant Acinetobacter isolates.

Quantitative Data on Antibacterial Activity

The following tables summarize the in vitro activity of this compound and its derivatives against various bacterial strains. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Combination Agents against Acinetobacter baumannii

| Compound/Combination | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| This compound | Carbapenem-resistant A. baumannii | 32 | 64 | |

| Ampicillin-Sulbactam (2:1) | Carbapenem-resistant A. baumannii | >64/32 | >64/32 | |

| Cefoperazone-Sulbactam (1:1) | Carbapenem-resistant A. baumannii | 16/16 | 64/64 | |

| This compound-Durlobactam (1:1) | Carbapenem-resistant A. baumannii | 2 | 4 |

Table 2: IC50 Values of this compound against Various β-Lactamase Enzymes

| β-Lactamase Enzyme | Class | This compound IC50 (µM) | Reference(s) |

| TEM-1 | A | 4.8 | |

| SHV-1 | A | 5.8 | |

| CTX-M-15 | A | - | |

| KPC-2 | A | - | |

| AmpC (P. aeruginosa) | C | - | |

| OXA-23 | D | - |

Experimental Protocols

Synthesis of this compound from 6-Aminopenicillanic Acid (6-APA)

This synthesis involves a multi-step process starting from the readily available 6-APA. The general scheme is as follows:

-

Diazotization and Bromination of 6-APA: 6-APA is treated with sodium nitrite (B80452) and bromine in an acidic medium to yield 6,6-dibromopenicillanic acid.

-

Oxidation: The thioether in the penam (B1241934) core is oxidized to a sulfone using an oxidizing agent like potassium permanganate (B83412).

-

Reductive Debromination: The bromine atoms at the C-6 position are removed via catalytic hydrogenation or using reducing agents like zinc powder to yield this compound.

Detailed Protocol Outline:

-

Step 1: Diazotization and Bromination:

-

Dissolve 6-APA in an acidic solution (e.g., hydrobromic acid or sulfuric acid).

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of sodium nitrite.

-

Subsequently, add bromine dropwise while maintaining the low temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, quench the reaction and extract the product with an organic solvent.

-

-

Step 2: Oxidation:

-

Dissolve the 6,6-dibromopenicillanic acid in a suitable solvent.

-

Add potassium permanganate solution portion-wise at a controlled temperature.

-

Monitor the reaction until the starting material is consumed.

-

Work up the reaction to isolate the oxidized product.

-

-

Step 3: Hydrogenation:

-

Dissolve the oxidized intermediate in a suitable solvent.

-

Add a catalyst (e.g., Raney nickel or palladium on carbon).

-

Subject the mixture to a hydrogen atmosphere.

-

Filter the catalyst and purify the final product, this compound, by crystallization.

-

Synthesis of this compound Pivoxil

This prodrug is synthesized by esterifying the carboxylic acid group of this compound.

Detailed Protocol Outline:

-

React the sodium salt of this compound with chloromethyl pivalate (B1233124) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

The reaction is typically carried out at room temperature for several hours.

-

The product, this compound pivoxil, is then precipitated by the addition of water and isolated by filtration.

-

Purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

β-Lactamase Inhibition Assay (Nitrocefin-based)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against β-lactamases.

Detailed Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic cephalosporin (B10832234) substrate, nitrocefin (B1678963), in DMSO.

-

Prepare a working solution of nitrocefin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The working solution should be yellow.

-

Reconstitute the β-lactamase enzyme in the assay buffer.

-

Prepare serial dilutions of the this compound derivative to be tested.

-

-

Assay Procedure:

-

In a 96-well microplate, add the β-lactamase enzyme solution.

-

Add the different concentrations of the this compound derivative (inhibitor) to the wells.

-

Incubate the enzyme and inhibitor mixture for a defined period at a specific temperature (e.g., 10 minutes at 25 °C).

-

Initiate the reaction by adding the nitrocefin working solution to all wells.

-

Immediately measure the absorbance at 490 nm in a microplate reader. The hydrolysis of nitrocefin results in a color change to red.

-

Monitor the change in absorbance over time (kinetic read) or after a fixed time point (endpoint read).

-

-

Data Analysis:

-

Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The procedure should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.

Detailed Protocol Outline:

-

Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the this compound derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of a 96-well microplate containing the antimicrobial dilutions with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of a compound for specific PBPs.

Detailed Protocol Outline:

-

Membrane Preparation: Prepare bacterial cell membranes containing the PBPs of interest.

-

Competition Reaction:

-

Incubate the membrane preparation with various concentrations of the unlabeled this compound derivative (competitor).

-

Add a fluorescently labeled β-lactam, such as Bocillin FL, which binds to the PBPs.

-

-

Detection:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

-

Analysis: The binding of the this compound derivative to a specific PBP will prevent the binding of Bocillin FL, resulting in a decrease in the fluorescent signal for that PBP band. The concentration of the derivative that causes a 50% reduction in the fluorescent signal (IC50) can be determined.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and experimental procedures.

Inherent Stability of Sulbactam in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inherent stability of the Sulbactam molecule in various solution environments. Understanding the stability profile of this compound is critical for the development of robust pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document outlines the kinetics and mechanisms of this compound degradation, presents detailed experimental protocols for stability assessment, and offers quantitative data to support formulation and analytical development.

Core Concepts of this compound Stability

This compound, a β-lactamase inhibitor, is structurally related to the penicillin nucleus. The core of its chemical instability lies in the strained four-membered β-lactam ring. The primary degradation pathway for this compound in solution is the hydrolysis of this ring, a process significantly influenced by pH, temperature, and the presence of buffers. This hydrolysis renders the molecule inactive as a β-lactamase inhibitor.

The stability of this compound is characteristically represented by a U-shaped pH-rate profile, with maximum stability observed in the slightly acidic to neutral pH range, typically between pH 4 and 7.[1] Under both strongly acidic and alkaline conditions, the rate of hydrolysis increases significantly.

Quantitative Stability Data

The stability of this compound in solution can be quantified by its degradation rate constant (k) and half-life (t½). The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound in Human Plasma

| Storage Condition | Duration | Stability (% Remaining) | Reference |

| Room Temperature | Not specified | 93-107% | [2] |

| 2-8°C (Refrigerated) | Not specified | 88-112% | [2] |

| -20°C | 35 days | Significant degradation | [2] |

| -70°C | 35 days | 90-110% | [2] |

| -80°C | 6 months | Stable | [2] |

Table 2: Recommended Storage Conditions for this compound Solutions

| Solution Type | Storage Temperature | Recommended Duration | Notes |

| Solid (powder) | Room Temperature | As per manufacturer's specifications | Store in a cool, dry place. |

| Stock Solution (in organic solvent) | -20°C or -80°C | Up to 1 month at -20°C; Up to 6 months at -80°C | Use high-purity, anhydrous solvents. Minimize freeze-thaw cycles. |

| Working Solutions (in aqueous or mixed solvents) | 2-8°C | Prepare fresh daily | Stability is significantly reduced in aqueous solutions. |

| Samples in Autosampler | 2-8°C | Analyze as quickly as possible, ideally within 24 hours | Minimize time at room temperature. |

Data compiled from BenchChem technical documents.[1]

Degradation Pathway of this compound

The primary mechanism of this compound degradation in aqueous solution is the hydrolytic cleavage of the β-lactam ring. This process is catalyzed by both acid and base. The degradation proceeds through a labile intermediate to form final, inactive products.

References

Sulbactam's Spectrum of Activity Against ESBL-Producing Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of extended-spectrum β-lactamase (ESBL)-producing organisms poses a significant threat to the efficacy of many β-lactam antibiotics. ESBLs are enzymes capable of hydrolyzing and inactivating a wide range of penicillins and cephalosporins, leading to therapeutic failures. Sulbactam, a β-lactamase inhibitor, is often combined with β-lactam antibiotics to counteract this resistance mechanism. This technical guide provides an in-depth analysis of this compound's spectrum of activity against ESBL-producing organisms, focusing on quantitative data, detailed experimental protocols, and the underlying molecular interactions.

Data Presentation: In Vitro Activity of this compound Combinations

The in vitro efficacy of this compound is most relevant when it is combined with a partner β-lactam antibiotic. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates for two common combinations, ampicillin-sulbactam and cefoperazone-sulbactam, against key ESBL-producing Enterobacterales.

Table 1: Activity of Cefoperazone-Sulbactam against ESBL-Producing E. coli and K. pneumoniae

| Organism (Number of Isolates) | Cefoperazone-Sulbactam Ratio | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| E. coli (n=58) | 2:1 | 16 | >64 | 90.9 |

| 1:1 | 8 | 32 | 97.0 | |

| 1:2 | 8 | 32 | 97.0 | |

| K. pneumoniae (n=58) | 2:1 | 32 | >64 | 63.6 |

| 1:1 | 16 | >64 | 75.8 | |

| 1:2 | 16 | 64 | 75.8 |

Data compiled from a study assessing various cefoperazone-sulbactam ratios.[1][2]

Table 2: Susceptibility Rates of Ampicillin-Sulbactam against ESBL-Producing Isolates

| Organism | Susceptibility Rate (%) |

| ESBL-producing E. coli | 97.48 |

| ESBL-producing K. pneumoniae | 90.48 |

Data from a study on urinary tract infections caused by ESBL-producing pathogens. The Kirby-Bauer disk diffusion method was used.

Experimental Protocols

Accurate determination of this compound's activity against ESBL-producing organisms relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for susceptibility testing and ESBL confirmation.

Antimicrobial Susceptibility Testing: Broth Microdilution

Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. When testing β-lactam/β-lactamase inhibitor combinations, a fixed concentration of the inhibitor or a fixed ratio of the two agents is typically used.

Protocol for Broth Microdilution with a Fixed Ratio (e.g., 2:1 Ampicillin-Sulbactam):

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

-

Preparation of Antimicrobial Solutions:

-

Prepare stock solutions of ampicillin (B1664943) and this compound.

-

Create serial twofold dilutions of the ampicillin-sulbactam combination, maintaining a constant 2:1 ratio (e.g., 64/32, 32/16, 16/8, 8/4, 4/2, 2/1, 1/0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate.

-

Add the prepared bacterial inoculum to each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial combination that completely inhibits visible growth of the organism.

-

Phenotypic Confirmation of ESBL Production

The Clinical and Laboratory Standards Institute (CLSI) recommends a phenotypic confirmatory test for ESBL production.

Combined Disk Test Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.

-

Inoculation: Inoculate a Mueller-Hinton agar (B569324) plate by swabbing the entire surface to ensure confluent growth.

-

Disk Placement: Place a disk of a third-generation cephalosporin (B10832234) (e.g., ceftazidime (B193861) 30 µg) and a disk containing the same cephalosporin plus a β-lactamase inhibitor (e.g., ceftazidime-clavulanic acid 30/10 µg) on the agar surface.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: An increase of ≥5 mm in the zone of inhibition for the combination disk compared to the cephalosporin disk alone is considered a positive result for ESBL production.

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action against ESBLs

This compound is a penicillanic acid sulfone that acts as an irreversible inhibitor of many β-lactamase enzymes. Its mechanism involves acylation of the serine residue at the active site of the β-lactamase. This forms a stable, inactive intermediate, effectively preventing the enzyme from hydrolyzing the partner β-lactam antibiotic. The following diagram illustrates this process with common Class A ESBLs. This compound has demonstrated inhibitory activity against TEM, SHV, and CTX-M type β-lactamases.[3]

Caption: this compound's mechanism of action against ESBLs.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines a typical workflow for determining the in vitro susceptibility of a bacterial isolate to a β-lactam/sulbactam combination.

Caption: A typical experimental workflow for susceptibility testing.

Conclusion

This compound, in combination with appropriate β-lactam partners, demonstrates significant in vitro activity against many ESBL-producing Enterobacterales. The data presented in this guide highlight the importance of the specific partner antibiotic and the ratio of the combination in achieving optimal efficacy. The detailed experimental protocols provide a framework for accurate and reproducible assessment of this compound's spectrum of activity. Understanding the molecular mechanism of this compound's interaction with various ESBLs is crucial for the continued development of effective strategies to combat antimicrobial resistance. This technical guide serves as a valuable resource for researchers and drug development professionals working to address the challenge of ESBL-producing pathogens.

References

- 1. Appropriate composites of cefoperazone–this compound against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Appropriate composites of cefoperazone-sulbactam against multidrug-resistant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of this compound Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sulbactam Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of sulbactam, a β-lactamase inhibitor, against various bacterial isolates. The protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a crucial β-lactamase inhibitor that is often used in combination with β-lactam antibiotics to combat resistance in bacteria that produce β-lactamase enzymes. Accurate determination of the MIC is essential for assessing the in vitro activity of this compound-containing antimicrobial agents, guiding therapeutic decisions, and in the research and development of new antibiotic therapies. This document outlines the standardized procedures for broth microdilution, agar (B569324) dilution, and gradient diffusion (Etest) methods for this compound MIC testing.

Key Principles of MIC Testing

The fundamental principle of MIC testing is to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions. This is achieved by exposing a standardized bacterial inoculum to a range of antimicrobial concentrations.

Quality Control

Adherence to rigorous quality control (QC) procedures is paramount to ensure the accuracy and reproducibility of MIC testing. This involves the regular testing of reference bacterial strains with known MIC values. The results of these QC tests must fall within established acceptable ranges.

Table 1: Quality Control Strains and Expected MIC Ranges for this compound Combinations

| This compound Combination | Quality Control Strain | MIC Range (µg/mL) | Reference |

| This compound-Durlobactam | Acinetobacter baumannii NCTC 13304 | 0.5/4 - 2/4 | [1][2] |

| Ampicillin-Sulbactam | Escherichia coli ATCC 25922 | See CLSI/EUCAST documents for ampicillin-sulbactam QC ranges | [3] |

| Ampicillin-Sulbactam | Klebsiella pneumoniae ATCC 700603 | See CLSI/EUCAST documents for ampicillin-sulbactam QC ranges |

Experimental Protocols

Broth Microdilution Method

This method involves the use of 96-well microtiter plates to test a range of this compound concentrations.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (and combination antibiotic) stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline, sterile water)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Protocol:

-

Prepare Antimicrobial Dilutions:

-

Prepare a stock solution of the this compound combination at a concentration at least 10 times the highest concentration to be tested.

-

Perform serial twofold dilutions of the antimicrobial agent in CAMHB directly in the microtiter plates. The final volume in each well should be 50 µL.

-

When testing this compound in combination with another drug (e.g., durlobactam (B607225), ampicillin), the concentration of the partner drug may be fixed or serially diluted alongside this compound, depending on the specific testing guidelines for that combination. For this compound-durlobactam, durlobactam is often at a fixed concentration of 4 µg/mL.[1][2] For ampicillin-sulbactam, a 2:1 ratio of ampicillin (B1664943) to this compound is commonly recommended.[3]

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This can be determined by visual inspection or with a microplate reader.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

Mueller-Hinton Agar (MHA)

-

This compound (and combination antibiotic) stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile petri dishes

-

Sterile diluents

-

Incubator (35 ± 2°C)

-

Inoculator (e.g., multipoint replicator)

Protocol:

-

Prepare Antimicrobial Agar Plates:

-

Prepare a stock solution of the this compound combination at a concentration 10 times the desired final concentration in the agar.

-

Melt MHA and cool to 45-50°C in a water bath.

-

For each desired concentration, add 2 mL of the appropriate antimicrobial dilution to 18 mL of molten MHA in a sterile tube. Mix well and pour into a sterile petri dish. [4] * Allow the agar to solidify completely.

-

Prepare a growth control plate containing no antimicrobial agent.

-

-

Prepare Bacterial Inoculum:

-

Prepare a 0.5 McFarland standardized inoculum as described for the broth microdilution method.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using a multipoint replicator, inoculate the surface of each agar plate with the bacterial suspension.

-

Allow the inoculum spots to dry before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, ignoring a single colony or a faint haze.

-

Workflow for Agar Dilution MIC Testing

Caption: Workflow for Agar Dilution MIC determination.

Gradient Diffusion Method (Etest)

This method utilizes a plastic strip impregnated with a predefined gradient of the antimicrobial agent.

Materials:

-

MHA plates

-

This compound combination Etest strips

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Incubator (35 ± 2°C)

Protocol:

-

Prepare Inoculum and Plates:

-

Prepare a 0.5 McFarland standardized inoculum as described previously.

-

Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to obtain confluent growth.

-

Allow the plate to dry for 5-15 minutes.

-

-

Apply Etest Strip:

-

Aseptically apply the Etest strip to the agar surface with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar.

-

-

Incubation:

-

Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

-

If the intersection occurs between two markings, the higher value should be reported.

-

Workflow for Gradient Diffusion (Etest) MIC Testing

Caption: Workflow for Etest MIC determination.

Data Presentation

All quantitative data, including MIC values for test isolates and quality control strains, should be recorded and summarized in a clear and organized manner. An example table is provided below.

Table 2: Example of MIC Data Summary

| Isolate ID | Organism | This compound Combination | MIC (µg/mL) | Interpretation (S/I/R) |

| 001 | A. baumannii | This compound-Durlobactam | 1/4 | S |

| 002 | E. coli | Ampicillin-Sulbactam | 8/4 | S |

| QC01 | A. baumannii NCTC 13304 | This compound-Durlobactam | 1/4 | In Control |

| QC02 | E. coli ATCC 25922 | Ampicillin-Sulbactam | 4/2 | In Control |

Note: The interpretation of MIC results as Susceptible (S), Intermediate (I), or Resistant (R) should be based on the current clinical breakpoints established by regulatory bodies such as CLSI and EUCAST.

References

- 1. This compound-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. szu.gov.cz [szu.gov.cz]

- 4. youtube.com [youtube.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sulbactam

Introduction

Sulbactam is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to overcome antibiotic resistance.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Instrumentation, Chemicals, and Reagents

-

Instrumentation:

-